molecular formula C12H19NO2 B3452864 Ethanol, 2,2'-[(2-phenylethyl)imino]bis- CAS No. 4142-04-5

Ethanol, 2,2'-[(2-phenylethyl)imino]bis-

Cat. No.: B3452864
CAS No.: 4142-04-5
M. Wt: 209.28 g/mol
InChI Key: RMLOQPUPBVVMCO-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[(2-phenylethyl)imino]bis-, also known as N,N-Bis(2-hydroxyethyl)-2-phenylethylamine (CAS: 120-07-0), is a tertiary amine derivative with a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Its structure features a central imino group (-NH-) bonded to a 2-phenylethyl substituent and two ethanol moieties. This compound is part of a broader class of bis(2-hydroxyethyl)amine derivatives, which are widely used in polymer synthesis, surfactants, and pharmaceuticals due to their dual hydroxyl and amine functionalities.

Key properties include:

  • IUPAC Name: 2,2'-[(2-Phenylethyl)imino]bisethanol
  • Synonyms: N-Phenyl-2,2'-iminodiethanol, N,N-Bis(2-hydroxyethyl)aniline
  • Chemical Stability: Hydroxyl groups enhance solubility in polar solvents, while the aromatic phenyl group contributes to hydrophobic interactions.

Properties

IUPAC Name

2-[2-hydroxyethyl(2-phenylethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-10-8-13(9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLOQPUPBVVMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450901
Record name Ethanol, 2,2'-[(2-phenylethyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4142-04-5
Record name Ethanol, 2,2'-[(2-phenylethyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethanol, 2,2’-[(2-phenylethyl)imino]bis- typically involves the reaction of ethanol with a phenylethylamine derivative under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired imino bond . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.

Chemical Reactions Analysis

Ethanol, 2,2’-[(2-phenylethyl)imino]bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Ethanol, 2,2’-[(2-phenylethyl)imino]bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[(2-phenylethyl)imino]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Bis(2-hydroxyethyl)amines

(a) Ethanol, 2,2'-[(1-methylethyl)imino]bis- (CAS: 121-93-7)
  • Molecular Formula: C₇H₁₇NO₂
  • Molecular Weight : 147.22 g/mol
  • Key Differences : Replaces the phenyl group with an isopropyl substituent.
  • Applications : Used as a corrosion inhibitor and surfactant. Lower molecular weight improves volatility but reduces thermal stability compared to the phenyl derivative.
(b) Ethanol, 2,2'-(methylimino)bis- (CAS: 105-59-9)
  • Molecular Formula: C₅H₁₃NO₂
  • Molecular Weight : 119.16 g/mol
  • Key Differences : Simplest alkyl derivative with a methyl group.
  • Applications : Widely employed in gas treatment (CO₂ scrubbing) and pharmaceutical synthesis. Higher water solubility but lower lipophilicity than phenyl-substituted analogs .

Aromatic and Halogenated Derivatives

(a) 2,2'-[(4-Iodophenyl)imino]diethanol (CAS: 60758-38-5)
  • Molecular Formula: C₁₀H₁₄INO₂
  • Molecular Weight : 307.13 g/mol
  • Key Differences : Incorporates a halogen (iodine) on the phenyl ring, enhancing molecular weight and polarizability.
  • Applications: Potential use in radiopharmaceuticals or as a heavy-atom catalyst.
(b) Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol and Ethanol
  • CAS : 745827 (mixture)
  • Key Differences : Contains a methyl-substituted phenyl group, increasing electron density on the aromatic ring.
  • Applications: Used as a monomer in specialty polymers (e.g., Bisomer® PTE) .

Sulfate and Nitro Derivatives

(a) N,N-Bis(2-hydroxyethyl)-1,4-phenylenediamine sulfate monohydrate
  • Molecular Formula : C₁₀H₁₆N₂O₂·H₂O₄S·H₂O
  • Molecular Weight : 312.38 g/mol
  • Key Differences : Sulfate salt with a hydrated structure; exhibits mutagenic activity in vitro (5 mg/plate in Ames test) .
  • Applications: Limited to controlled industrial processes due to toxicity.
(b) Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis- (CAS: 113342-99-7)
  • Molecular Formula : C₁₁H₁₅N₂O₅
  • Molecular Weight : 257.25 g/mol
  • Key Differences : Nitro and methoxy groups introduce strong electron-withdrawing and donating effects, respectively.
  • Applications: Intermediate in dye synthesis (e.g., HC Yellow No. 7 derivatives) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethanol, 2,2'-[(2-phenylethyl)imino]bis- 120-07-0 C₁₀H₁₅NO₂ 181.23 Phenyl, ethyl
Ethanol, 2,2'-(methylimino)bis- 105-59-9 C₅H₁₃NO₂ 119.16 Methyl
2,2'-[(4-Iodophenyl)imino]diethanol 60758-38-5 C₁₀H₁₄INO₂ 307.13 Iodophenyl
Diethanolamine (DEA) 111-42-2 C₄H₁₁NO₂ 105.14 None (parent compound)

Research Findings and Trends

  • Structure-Activity Relationships : Aromatic substituents (e.g., phenyl, nitro) enhance UV stability and dye compatibility, while alkyl groups improve volatility for gas-phase applications .
  • Environmental Impact: EPA regulations target alkyl derivatives (e.g., methylimino compounds) due to aquatic toxicity, requiring annual reporting for releases ≥20 kg .
  • Emerging Uses: Iron/cobalt complexes with bis(imino)pyridyl ligands (structurally analogous) show promise in olefin polymerization catalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanol, 2,2'-[(2-phenylethyl)imino]bis-
Reactant of Route 2
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Ethanol, 2,2'-[(2-phenylethyl)imino]bis-

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